molecular formula C11H18O4 B162226 Ethyl 2-(ethoxymethylidene)-3-oxohexanoate CAS No. 125500-84-7

Ethyl 2-(ethoxymethylidene)-3-oxohexanoate

Cat. No. B162226
M. Wt: 214.26 g/mol
InChI Key: LECIVGGFOMFFFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethylidene)-3-oxobutanoate is a chemical compound with the molecular formula C9H14O4 . It is also known by other names such as Ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate and 2-(Ethoxymethylene)-3-oxobutanoic acid ethyl ester . The CAS Number for this compound is 3788-94-1 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 186.205 Da and the monoisotopic mass is 186.089203 Da .


Chemical Reactions Analysis

The interaction of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole is an efficient synthetic approach to novel azaheterocycles. 2-Ethoxymethylidene-3-oxo esters bearing alkyl substituents react with 5-aminotetrazole to form ethyl 2-azido-4-alkylpyrimidine-5-carboxylates which are capable of subsequent nucleophilic substitution .

Safety And Hazards

The safety information for Ethyl 2-(ethoxymethylidene)-3-oxohexanoate indicates that it has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-(ethoxymethylidene)-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECIVGGFOMFFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=COCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391774
Record name ethyl 2-butyryl-3-ethoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-butyryl-3-ethoxyacrylate

CAS RN

125500-84-7
Record name ethyl 2-butyryl-3-ethoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl butyrylacetate (105.1 g), acetic anhydride (126 ml) and triethylorthoformate (117 ml) was stirred and boiled under reflux for 1.5 hours. The low boiling materials were distilled off under reduced pressure and the residue distilled under high vacuum to give ethyl 2-(ethoxymethylene)-3-oxohexanoate, b.p. 109°-120° C. (0.4 mmHg).
Quantity
105.1 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl butyrylacetate (100 g, 0.63 mol), triethyl orthoformate (210 ml, 1.26 mol) and acetic anhydride (60 ml, 0.63 mol) was heated under reflux for 6 hours, then excess triethyl orthoformate evaporated in vacuo. The residue consisted mainly of ethyl 2-butyryl-b 3-ethoxyacrylate as a mixture of E and Z isomers, and was used without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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